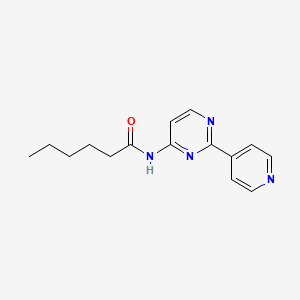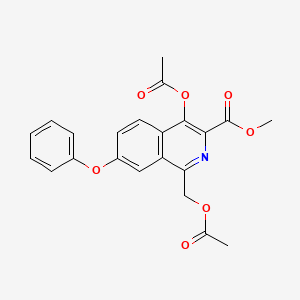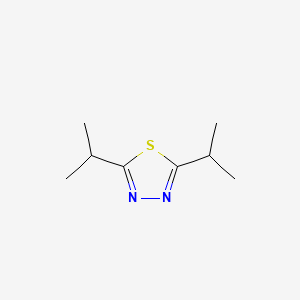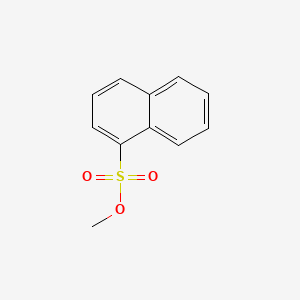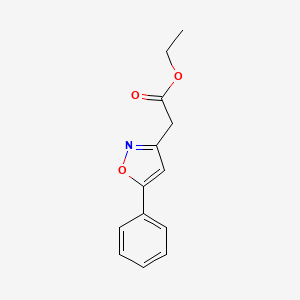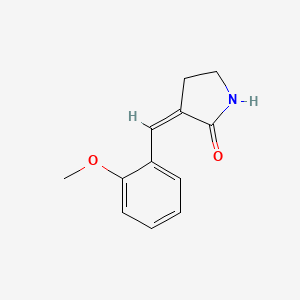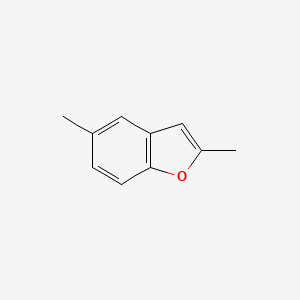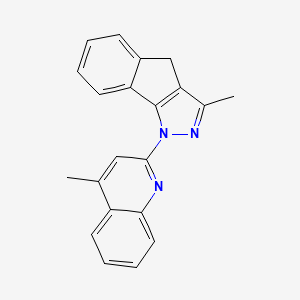![molecular formula C24H19NO B12900384 1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-10-2](/img/structure/B12900384.png)
1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole includes a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a phenyl-substituted chromene and a p-tolyl-substituted pyrrole can be catalyzed by a Lewis acid such as iron(III) chloride . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Applications De Recherche Scientifique
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, its ability to form stable complexes with DNA and proteins can lead to changes in gene expression and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole and exhibit similar biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, such as pyrrole disulfides, also share a similar core structure and are studied for their medicinal and industrial applications.
Uniqueness
What sets 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole apart is its unique combination of a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its potential in scientific research and industrial applications .
Propriétés
Numéro CAS |
654651-10-2 |
|---|---|
Formule moléculaire |
C24H19NO |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)22-16-26-23-10-6-5-9-20(23)24(22)25/h2-15H,16H2,1H3 |
Clé InChI |
FJHJLIIPOZAIAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
